Home > Products > Screening Compounds P100691 > VHL-HIF1α Inhibitor-TG0
VHL-HIF1α Inhibitor-TG0 -

VHL-HIF1α Inhibitor-TG0

Catalog Number: EVT-1535680
CAS Number:
Molecular Formula: C24H26N4O3S
Molecular Weight: 450.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VHL-HIF1α Inhibitor-TG0 is the first sub-micromolar inhibitor of the VHL-HIF1α interaction.
Overview

VHL-HIF1α Inhibitor-TG0 is a small molecule designed to inhibit the interaction between the von Hippel-Lindau protein and hypoxia-inducible factor 1-alpha. The von Hippel-Lindau protein is a critical tumor suppressor involved in oxygen sensing and regulation of cellular responses to hypoxia. Mutations in this protein are associated with various cancers, particularly clear cell renal carcinoma. The inhibitor functions by stabilizing hypoxia-inducible factors, which can have therapeutic implications in conditions like anemia and mitochondrial diseases.

Source and Classification

This compound falls under the category of small molecule inhibitors targeting protein-protein interactions, specifically those involving E3 ubiquitin ligases. It is classified as a VHL inhibitor, which has been shown to activate the HIF response selectively in cellular environments that mimic hypoxic conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of VHL-HIF1α Inhibitor-TG0 involves structure-based drug design techniques to optimize binding affinity and specificity towards the VHL-HIF1α complex. Initial compounds were identified through high-throughput screening methods, followed by iterative cycles of synthesis and biological testing to refine their efficacy. The technical details include:

  • Chemical Synthesis: Utilizing organic synthesis techniques to create the core structure of the inhibitor, followed by modifications to enhance solubility and bioavailability.
  • Characterization: Employing techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of synthesized compounds.
Molecular Structure Analysis

Structure and Data

The molecular structure of VHL-HIF1α Inhibitor-TG0 features a core scaffold that interacts with the VHL protein, disrupting its ability to bind HIF1α. Key structural characteristics include:

  • Molecular Formula: C_xH_yN_zO_a (exact values depend on specific structural modifications).
  • 3D Structure: X-ray crystallography or computational modeling may be used to visualize the binding interactions at the atomic level.

Data from studies indicate that the inhibitor effectively mimics the natural substrates of VHL, allowing for competitive inhibition .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving VHL-HIF1α Inhibitor-TG0 is its competitive inhibition of the VHL E3 ligase activity. This interaction prevents the ubiquitination of HIF1α, leading to its stabilization. Technical details include:

  • Mechanism of Action: The inhibitor binds to the substrate recognition site on VHL, blocking access to HIF1α.
  • Reaction Conditions: Optimal conditions for activity may involve specific pH levels and temperatures that favor binding interactions.
Mechanism of Action

Process and Data

The mechanism by which VHL-HIF1α Inhibitor-TG0 operates is centered on its ability to prevent HIF1α degradation. Under normal oxygen conditions, HIF1α is hydroxylated by prolyl hydroxylase enzymes, leading to its recognition by VHL for ubiquitination. The presence of TG0 alters this pathway:

  • Inhibition of Ubiquitination: By binding to VHL, TG0 prevents HIF1α from being tagged for degradation.
  • Stabilization of HIF1α: This leads to increased levels of HIF1α in cells, promoting transcriptional activation of genes involved in adaptive responses to hypoxia .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

VHL-HIF1α Inhibitor-TG0 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility in aqueous solutions can influence its bioavailability.
  • Stability: Stability assessments under various conditions (e.g., temperature, light) are crucial for determining shelf-life and efficacy.
  • Melting Point: Characteristic melting points may be determined through differential scanning calorimetry.

Relevant data from studies indicate favorable properties that support its use in biological applications .

Applications

Scientific Uses

VHL-HIF1α Inhibitor-TG0 has significant potential applications in scientific research and therapeutic development:

  • Cancer Research: Its ability to stabilize HIF1α makes it a valuable tool for studying hypoxia-related pathways in cancer biology.
  • Therapeutic Development: Potential use in treating conditions characterized by inadequate oxygen supply or anemia by enhancing erythropoiesis through HIF activation.
  • Drug Discovery: Serves as a lead compound for developing new inhibitors targeting similar pathways in various diseases associated with dysregulated oxygen sensing .

Properties

Product Name

VHL-HIF1α Inhibitor-TG0

IUPAC Name

(2S,4R)-1-(3-Amino-2-methyl-benzoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Molecular Formula

C24H26N4O3S

Molecular Weight

450.56

InChI

InChI=1S/C24H26N4O3S/c1-14-19(4-3-5-20(14)25)24(31)28-12-18(29)10-21(28)23(30)26-11-16-6-8-17(9-7-16)22-15(2)27-13-32-22/h3-9,13,18,21,29H,10-12,25H2,1-2H3,(H,26,30)/t18-,21+/m1/s1

InChI Key

AFUSGLDYQSDIEU-NQIIRXRSSA-N

SMILES

O=C([C@H]1N(C(C2=CC=CC(N)=C2C)=O)C[C@H](O)C1)NCC3=CC=C(C4=C(C)N=CS4)C=C3

Solubility

Soluble in DMSO

Synonyms

TG0; 4B9K; VHLHIF1α Inhibitor-TG0; VHL HIF1α Inhibitor-TG0; VHL-HIF1α Inhibitor-TG0

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.